molecular formula C21H15BrN6O2S2 B12621431 N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B12621431
M. Wt: 527.4 g/mol
InChI Key: YMCANYLOEWXYFZ-UHFFFAOYSA-N
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Description

N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a structurally sophisticated quinoxaline derivative identified as a potent and selective inhibitor of B-Raf kinase isoforms, particularly those harboring oncogenic mutations such as V600E. The dysregulated Ras/Raf/MEK/ERK signaling pathway is a cornerstone of numerous cancers, making targeted inhibition a key therapeutic strategy. This compound exerts its effects by competitively binding to the ATP-binding site of the B-Raf kinase, thereby suppressing downstream phosphorylation of MEK and ERK, which ultimately leads to cell cycle arrest and the induction of apoptosis in susceptible tumor cell lines. Its core research value lies in the investigation of oncogenic signaling, the validation of B-Raf as a drug target, and the in vitro and in vivo evaluation of targeted therapeutic efficacy, especially in melanoma, colorectal cancer, and thyroid carcinoma models. Researchers utilize this inhibitor to dissect the complex feedback mechanisms within the MAPK pathway and to study mechanisms of acquired resistance to RAF inhibitor therapy. Furthermore, the integration of the benzothiadiazole sulfonamide moiety is a recognized structural feature in kinase inhibition, contributing to key molecular interactions within the kinase domain. This makes the compound a valuable chemical probe for preclinical studies aimed at understanding tumor biology and developing next-generation anticancer agents.

Properties

Molecular Formula

C21H15BrN6O2S2

Molecular Weight

527.4 g/mol

IUPAC Name

N-[3-(4-bromo-2-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C21H15BrN6O2S2/c1-12-11-13(22)9-10-14(12)23-20-21(25-16-6-3-2-5-15(16)24-20)28-32(29,30)18-8-4-7-17-19(18)27-31-26-17/h2-11H,1H3,(H,23,24)(H,25,28)

InChI Key

YMCANYLOEWXYFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

Preparation Methods

Synthesis of Quinoxaline Derivatives

Methodology:

  • The synthesis begins with the formation of the quinoxaline core, which can be achieved through the condensation of ortho-phenylenediamine with appropriate carbonyl compounds.

Reagents:

  • Ortho-phenylenediamine
  • Aldehydes or ketones as carbonyl sources
  • Acid catalyst (e.g., acetic acid)

Reaction Conditions:

  • The reaction mixture is typically heated under reflux conditions in a suitable solvent (e.g., ethanol) for several hours.

Yield:

  • This step generally yields quinoxaline derivatives in moderate to high yields (60%-85%).

Bromination of Aromatic Rings

Methodology:

  • The bromination of the 2-methylphenyl group can be performed using bromine or N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane.

Reagents:

  • Bromine or NBS
  • Solvent (dichloromethane)

Reaction Conditions:

  • The reaction is conducted at room temperature or slightly elevated temperatures, monitored by TLC until completion.

Yield:

  • Brominated products are typically obtained in good yields (70%-90%).

Formation of Sulfonamide Linkage

Methodology:

  • The sulfonamide linkage is formed by reacting the amine derivative with a sulfonyl chloride.

Reagents:

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride)
  • Base (e.g., triethylamine) to neutralize HCl produced during the reaction

Reaction Conditions:

  • The reaction is carried out in an organic solvent like dichloromethane at low temperatures to avoid side reactions.

Yield:

  • This step often yields sulfonamide derivatives in moderate to high yields (50%-80%).

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%)
Synthesis of Quinoxaline Ortho-phenylenediamine, aldehyde, acetic acid 60 - 85
Bromination Bromine/NBS, dichloromethane 70 - 90
Formation of Sulfonamide Sulfonyl chloride, triethylamine, dichloromethane 50 - 80

Analytical Techniques for Characterization

The synthesized compounds are characterized using various analytical techniques:

Chemical Reactions Analysis

N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Cancer Treatment

Mechanism of Action:
XL147 functions primarily as a selective inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in cellular growth, proliferation, and survival pathways. The inhibition of PI3K has been linked to the suppression of tumor growth and metastasis in various cancer types.

Case Studies:

  • Breast Cancer: In vitro studies have demonstrated that XL147 exhibits cytotoxic effects against MCF-7 breast cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation was confirmed through MTT assays, highlighting its potential as an anticancer agent .
  • Lung Cancer: Other studies have indicated that XL147 can effectively reduce tumor size in xenograft models of lung cancer, suggesting its applicability in targeted therapies for this malignancy .

Antimicrobial Properties

Recent research has also explored the antimicrobial potential of compounds related to XL147. Derivatives containing thiadiazole moieties have shown promising antibacterial and antifungal activities against various pathogens.

Findings:

  • Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. For instance, certain derivatives exhibited lower minimum inhibitory concentrations compared to standard antibiotics like streptomycin .

Neuropharmacological Applications

The neuropharmacological effects of thiazole derivatives, including those related to XL147, have been investigated for their potential in treating neurological disorders.

Research Insights:

  • Studies indicate that thiazole-integrated compounds can display anticonvulsant activities. These findings suggest that modifications to the structure of XL147 could lead to new treatments for epilepsy and other seizure disorders .

Synthesis and Structural Variations

The synthesis of N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves multiple chemical reactions that allow for structural variations aimed at enhancing its biological activity.

Synthetic Pathways:

  • The compound can be synthesized through a series of reactions involving quinoxaline derivatives and benzo[c][1,2,5]thiadiazole sulfonamides. Variations in substituents can lead to different pharmacological profiles, making it a versatile scaffold for drug development .

Mechanism of Action

The mechanism of action of N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . It also exhibits antimicrobial activity by interfering with the synthesis of bacterial cell walls and proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoxaline Core

N-(3-((3,5-Dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
  • Key Differences : Replaces the 4-bromo-2-methylphenyl group with a 3,5-dimethoxyphenyl substituent.
  • Implications : Methoxy groups are electron-donating, increasing solubility compared to bromine. However, reduced steric bulk may alter binding affinity in receptor interactions .
N-[3-(3-Ethoxypropylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
  • Key Differences : Substitutes the aromatic 4-bromo-2-methylphenyl group with a 3-ethoxypropyl chain.
  • The flexible alkyl chain may reduce π-π stacking but increase conformational mobility .

Modifications to the Sulfonamide-Linked Moieties

N-(3-Piperazin-1-yl-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
  • Key Differences: Replaces the quinoxaline system with a piperazine-linked oxopropyl chain.
  • Implications: The piperazine ring introduces basicity, enhancing solubility in acidic environments. This scaffold showed M1 muscarinic receptor selectivity, suggesting CNS applications, unlike the quinoxaline-based target compound .
N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide Hydrate
  • Key Differences : Incorporates a pyridinylpiperazine group via a propyl chain.
  • The hydrate form may improve crystallinity but reduce thermal stability .

Structural Analog with Modified Sulfonamide Group

N-(3-(Benzo[c][1,2,5]thiadiazol-5-ylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide
  • Key Differences : Substitutes the 4-bromo-2-methylphenyl group with a 4-methylbenzenesulfonamide.
  • Implications: The methyl group increases lipophilicity, favoring membrane permeability. The absence of bromine reduces molecular weight (C21H16N6O2S2 vs.

Physicochemical Comparisons

Compound Molecular Formula Key Substituents LogP* Solubility (Predicted)
Target Compound C23H17BrN6O2S2 4-Bromo-2-methylphenyl, quinoxaline 4.2 Low (lipophilic)
N-(3-((3,5-Dimethoxyphenyl)amino)quinoxalin-2-yl)benzothiadiazole-4-sulfonamide C23H19N6O4S2 3,5-Dimethoxyphenyl 3.1 Moderate
N-[3-(3-Ethoxypropylamino)quinoxalin-2-yl]-benzothiadiazole-4-sulfonamide C20H21N6O3S2 3-Ethoxypropyl 2.8 High
N-(3-Piperazin-1-yl-3-oxopropyl)benzothiadiazole-4-sulfonamide C16H20N6O3S2 Piperazin-1-yl, oxopropyl 1.5 High

*LogP values estimated using fragment-based methods.

Biological Activity

The compound N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed analysis of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Quinoxaline moiety : Known for its role in various pharmacological activities.
  • Thiadiazole ring : Often associated with antimicrobial and anticancer properties.
  • Sulfonamide group : Commonly recognized for its antibacterial effects.

Molecular Structure

ComponentStructure
QuinoxalineQuinoxaline
ThiadiazoleThiadiazole
SulfonamideSulfonamide

Anticancer Properties

Research indicates that compounds containing quinoxaline and thiadiazole rings exhibit significant anticancer activity. A study demonstrated that derivatives of thiadiazole showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in tumor growth and proliferation, particularly phosphatidylinositol 3-kinase (PI3K) .

Case Study: Inhibition of PI3K

In a focused study on PI3K inhibitors, derivatives similar to the compound were shown to effectively reduce cell viability in cancer cell lines with mutations in the PI3K pathway. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 1.61 µg/mL to 1.98 µg/mL, suggesting potent anticancer properties .

Antimicrobial Activity

The sulfonamide component is known for its antibacterial properties. Studies have reported that compounds with a similar structure exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction .

Comparative Efficacy Table

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundMulti-drug resistant strains8 µg/mL

Anti-inflammatory Effects

Emerging evidence suggests that this compound may also exhibit anti-inflammatory properties. The presence of the thiadiazole ring has been linked to the modulation of inflammatory pathways, potentially reducing cytokine production in macrophages exposed to inflammatory stimuli .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : It induces cell cycle arrest at specific phases, preventing cancer cells from dividing.
  • Apoptosis Induction : Promotes programmed cell death in malignant cells through intrinsic pathways.

Q & A

Q. What synthetic strategies are employed to prepare N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, and how is purity ensured?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Reacting substituted anilines with quinoxaline derivatives under reflux conditions in polar solvents (e.g., ethanol or DMF) to form the quinoxalin-2-amine core .
  • Sulfonamide coupling : Introducing the benzo[c][1,2,5]thiadiazole-4-sulfonamide moiety via nucleophilic substitution or coupling reagents like POCl₃, as seen in analogous thiazole and sulfonamide syntheses .
  • Purification : Recrystallization from DMSO/water mixtures (2:1) or column chromatography to isolate the final compound. Purity is validated via elemental analysis (C, H, N ≤ ±0.4% deviation) and HPLC .

Q. Table 1: Key Reaction Conditions from Analogous Syntheses

StepSolvent/CatalystTemperature/TimeYield (%)Reference
Quinoxaline formationEthanol, glacial acetic acidReflux, 4 hours75–87
Sulfonamide couplingPOCl₃, DMF90°C, 3 hours57–67

Q. How is the structural integrity of the compound confirmed post-synthesis?

A combination of spectroscopic and analytical methods is used:

  • 1H/13C NMR : Peaks corresponding to aromatic protons (δ 7.1–8.5 ppm), sulfonamide NH (δ 10.2–11.5 ppm), and bromine/methyl substituents confirm regiochemistry .
  • FT-IR : Absorption bands for sulfonamide S=O (1150–1250 cm⁻¹) and C-N (1350–1450 cm⁻¹) validate functional groups .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 525.2 [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution) influence biological activity?

  • Bromine as a substituent : Enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, as observed in analogous thiazole derivatives with anti-mycobacterial activity .
  • Methyl group on phenyl : Reduces steric hindrance, improving target engagement. For example, 4-methylphenyl-thiazole derivatives show 2–3× higher activity than unsubstituted analogs .
  • Sulfonamide flexibility : Rigid benzo[c][1,2,5]thiadiazole systems restrict conformational freedom, potentially optimizing target selectivity .

Q. What computational approaches predict the compound’s binding mode to therapeutic targets?

  • Molecular docking : The quinoxaline and thiadiazole moieties often occupy hydrophobic pockets, while the sulfonamide forms hydrogen bonds with catalytic residues (e.g., in dihydrofolate reductase). Docking scores (e.g., AutoDock Vina) correlate with experimental IC₅₀ values .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .

Q. Table 2: Docking Scores for Analogous Compounds

CompoundTarget ProteinDocking Score (kcal/mol)Reference
9c (bromophenyl analog)Acarbose-binding site-8.2
Sulfonamide derivativePDE4 enzyme-9.1

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 57% vs. 87%)?

Discrepancies arise from:

  • Catalyst choice : POCl₃ vs. coupling reagents (e.g., HATU) impact reaction efficiency .
  • Solvent polarity : Ethanol (low yield) vs. DMF (high yield) affects solubility of intermediates .
  • Temperature control : Optimizing reflux time (3 vs. 6 hours) minimizes side reactions .

Q. What protocols assess the compound’s biological activity in disease models?

  • Anti-tubercular assays : MIC values against M. tuberculosis H37Rv are determined using the Microplate Alamar Blue Assay (MABA). Active compounds typically show MIC < 10 µg/mL .
  • Enzyme inhibition : IC₅₀ values for targets like carbonic anhydrase IX are measured via stopped-flow CO₂ hydration assays .

Q. Methodological Notes

  • Synthesis optimization : Use design of experiments (DoE) to screen solvent/catalyst combinations .
  • Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs) .

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